1-Bromo-1-trifluoromethanesulfonylethene is an organobromine compound characterized by the presence of a bromine atom and a trifluoromethanesulfonyl group attached to an ethylene backbone. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.
The compound can be synthesized through various chemical methods, and its properties have been studied in scientific literature. Its molecular structure and reactivity make it a subject of interest in both academic and industrial research.
1-Bromo-1-trifluoromethanesulfonylethene falls under the category of halogenated alkenes and sulfonyl compounds. It is classified based on its functional groups: the bromo group (halogen) and the trifluoromethanesulfonyl group (sulfonate).
The synthesis of 1-Bromo-1-trifluoromethanesulfonylethene typically involves the reaction of ethylene or related alkenes with brominating agents in the presence of trifluoromethanesulfonyl chloride. The following method outlines a general approach:
The reaction mechanism typically involves electrophilic addition, where the double bond acts as a nucleophile, attacking the electrophilic bromine. The subsequent formation of the sulfonyl group occurs through nucleophilic substitution.
The molecular formula of 1-Bromo-1-trifluoromethanesulfonylethene is . Its structure can be represented as follows:
InChI=1S/C3H2BrF3O2S/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2
C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
1-Bromo-1-trifluoromethanesulfonylethene can participate in several chemical reactions:
The reactivity is influenced by the electron-withdrawing effect of the trifluoromethanesulfonyl group, which stabilizes intermediates formed during these reactions.
The mechanism of action for 1-Bromo-1-trifluoromethanesulfonylethene primarily involves its role as an electrophile in organic synthesis:
This compound's action results in efficient carbon-carbon and carbon-halogen bond formation, making it valuable for constructing complex organic molecules.
1-Bromo-1-trifluoromethanesulfonylethene has potential applications in:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2